molecular formula C17H27NO4 B13555944 2-[(Adamantan-1-yl)[(tert-butoxy)carbonyl]amino]acetic acid

2-[(Adamantan-1-yl)[(tert-butoxy)carbonyl]amino]acetic acid

Cat. No.: B13555944
M. Wt: 309.4 g/mol
InChI Key: NGKAZYXORXHKJJ-UHFFFAOYSA-N
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Description

2-[(Adamantan-1-yl)[(tert-butoxy)carbonyl]amino]acetic acid is a synthetic organic compound with the molecular formula C17H27NO4. It is characterized by the presence of an adamantane moiety, a tert-butoxycarbonyl (Boc) protecting group, and an amino acid derivative. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Adamantan-1-yl)[(tert-butoxy)carbonyl]amino]acetic acid typically involves the following steps:

    Formation of the Adamantane Derivative: The adamantane moiety is introduced through a reaction with a suitable adamantane precursor.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is added to protect the amino functionality during subsequent reactions. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Coupling with Glycine Derivative: The protected adamantane derivative is then coupled with a glycine derivative to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

2-[(Adamantan-1-yl)[(tert-butoxy)carbonyl]amino]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-[(Adamantan-1-yl)[(tert-butoxy)carbonyl]amino]acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions due to its structural resemblance to natural substrates.

    Medicine: It serves as a precursor in the synthesis of antiviral and anticancer agents, leveraging the unique properties of the adamantane moiety.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 2-[(Adamantan-1-yl)[(tert-butoxy)carbonyl]amino]acetic acid involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, the Boc protecting group can be removed to reveal the active amino acid derivative, which can then interact with enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Adamantan-1-yl)[(tert-butoxy)carbonyl]amino]acetic acid is unique due to the combination of the adamantane moiety and the Boc protecting group. This combination provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry .

Properties

Molecular Formula

C17H27NO4

Molecular Weight

309.4 g/mol

IUPAC Name

2-[1-adamantyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid

InChI

InChI=1S/C17H27NO4/c1-16(2,3)22-15(21)18(10-14(19)20)17-7-11-4-12(8-17)6-13(5-11)9-17/h11-13H,4-10H2,1-3H3,(H,19,20)

InChI Key

NGKAZYXORXHKJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CC(=O)O)C12CC3CC(C1)CC(C3)C2

Origin of Product

United States

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